Cas no 1934379-92-6 (3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde)

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- Cyclohexanecarboxaldehyde, 3-ethyl-1-(2-propyn-1-yl)-
- 3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde
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- インチ: 1S/C12H18O/c1-3-7-12(10-13)8-5-6-11(4-2)9-12/h1,10-11H,4-9H2,2H3
- InChIKey: DZOWJHCVXNYNRD-UHFFFAOYSA-N
- SMILES: C1(CC#C)(C=O)CCCC(CC)C1
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623118-100mg |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 100mg |
$993.0 | 2023-09-22 | ||
Enamine | EN300-1623118-10000mg |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 10000mg |
$4852.0 | 2023-09-22 | ||
Enamine | EN300-1623118-0.1g |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 0.1g |
$1195.0 | 2023-07-10 | ||
Enamine | EN300-1623118-250mg |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 250mg |
$1038.0 | 2023-09-22 | ||
Enamine | EN300-1623118-0.25g |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 0.25g |
$1249.0 | 2023-07-10 | ||
Enamine | EN300-1623118-10.0g |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 10.0g |
$5837.0 | 2023-07-10 | ||
Enamine | EN300-1623118-1.0g |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 1.0g |
$1357.0 | 2023-07-10 | ||
Enamine | EN300-1623118-1000mg |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1623118-50mg |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 50mg |
$948.0 | 2023-09-22 | ||
Enamine | EN300-1623118-500mg |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |
1934379-92-6 | 500mg |
$1084.0 | 2023-09-22 |
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehydeに関する追加情報
Exploring the Properties and Applications of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde (CAS No. 1934379-92-6)
3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde (CAS No. 1934379-92-6) is a specialized organic compound that has garnered attention in the fields of synthetic chemistry, fragrance development, and material science. This aldehyde derivative, characterized by its unique cyclohexane backbone and terminal alkyne functionality, offers versatile reactivity, making it a valuable intermediate in various industrial and research applications. In this article, we delve into its chemical properties, synthesis pathways, and emerging uses, while addressing common queries from researchers and industry professionals.
The molecular structure of 3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde combines a cyclohexane ring substituted with an ethyl group at the 3-position and a propargyl group at the 1-position, capped by a formyl (-CHO) functional group. This arrangement imparts distinct electronic and steric properties, enabling selective reactions such as nucleophilic additions or cycloadditions. Researchers often explore its role in click chemistry due to the presence of the alkyne moiety, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a hot topic in drug discovery and polymer science.
In the fragrance industry, 3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is studied for its potential as a novel aroma chemical. Its aldehyde group contributes to volatile, often floral or citrus-like notes, while the alkyl and alkyne substituents may enhance longevity and stability in perfumery formulations. With growing consumer demand for sustainable and long-lasting scents, this compound aligns with trends toward bio-based or synthetic alternatives to traditional essential oils.
From a synthetic perspective, the compound’s CAS No. 1934379-92-6 serves as a key identifier for researchers sourcing high-purity samples. Its synthesis typically involves the functionalization of cyclohexane derivatives via Grignard reactions or palladium-catalyzed cross-coupling to introduce the propargyl group, followed by oxidation to the aldehyde. Recent advancements in green chemistry have spurred interest in optimizing these routes to reduce waste and energy consumption—a priority for pharmaceutical and cosmetic manufacturers.
Beyond fragrances, 3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde finds niche applications in material science. Its alkyne group allows for covalent attachment to surfaces or polymers, enabling the development of functionalized coatings or sensors. For instance, it could serve as a linker in self-assembled monolayers (SAMs) for biosensors, a topic gaining traction in diagnostics and wearable technology.
Safety and handling of CAS No. 1934379-92-6 follow standard laboratory protocols for aldehydes and alkynes. While not classified as hazardous under major regulatory frameworks, proper ventilation and personal protective equipment (PPE) are recommended during handling. This aligns with broader industry shifts toward ESG (Environmental, Social, and Governance) compliance, where safer chemical practices are emphasized.
In summary, 3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde represents a multifaceted compound with promise across diverse sectors. Its structural features cater to cutting-edge research in click chemistry, sustainable fragrances, and advanced materials, addressing contemporary challenges in innovation and sustainability. As interest grows in tailor-made chemical building blocks, this compound is poised to play a pivotal role in next-generation applications.
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